

# Pirtobrutinib: A Deep Dive into its Chemical Architecture and Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pirtobrutinib*

Cat. No.: *B8146385*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Pirtobrutinib**, marketed under the brand name Jaypirca, is a highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] Its unique reversible binding mechanism allows it to overcome resistance to covalent BTK inhibitors, marking a significant advancement in the treatment of B-cell malignancies such as mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[3][5] This technical guide provides a comprehensive overview of the chemical structure and a detailed examination of the synthetic pathways developed for **pirtobrutinib**, offering valuable insights for researchers and professionals in the field of drug discovery and development.

## Chemical Structure and Properties

**Pirtobrutinib** is a complex organic molecule with the systematic IUPAC name (S)-5-amino-3-(4-(((5-fluoro-2-methoxybenzoyl)amino)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide.[2] Its chemical and physical properties are summarized in the table below.

| Identifier        | Value                                                                                                                    | Reference                               |
|-------------------|--------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| IUPAC Name        | 5-amino-3-(4-{{(5-fluoro-2-methoxybenzoyl)amino]methyl}phenyl)-1-((2S)-1,1,1-trifluoropropan-2-yl)pyrazole-4-carboxamide | <a href="#">[1]</a>                     |
| Molecular Formula | C22H21F4N5O3                                                                                                             | <a href="#">[1]</a> <a href="#">[5]</a> |
| Molecular Weight  | 479.436 g/mol                                                                                                            | <a href="#">[1]</a>                     |
| CAS Number        | 2101700-15-4                                                                                                             | <a href="#">[1]</a> <a href="#">[5]</a> |
| SMILES            | COc1ccc(F)cc1C(=O)NCc1ccc(-c2nn(--INVALID-LINK--C(F) (F)F)c(N)c2C(N)=O)cc1                                               | <a href="#">[1]</a>                     |
| InChI Key         | FWZAWAUZXYCBKZ-NSHDSACASA-N                                                                                              | <a href="#">[1]</a> <a href="#">[2]</a> |

The structure of **pirtobrutinib** features a central pyrazole ring, which is a common scaffold in medicinal chemistry. Attached to this core are several key functional groups that contribute to its high affinity and selectivity for the BTK enzyme. The trifluoromethyl group and the fluorinated methoxybenzoyl moiety are crucial for its binding interactions within the kinase domain of BTK.

## Mechanism of Action and Signaling Pathway

**Pirtobrutinib** functions as a potent and selective inhibitor of Bruton's tyrosine kinase, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[\[3\]](#) Unlike first and second-generation BTK inhibitors which form a covalent bond with a cysteine residue (C481) in the active site of BTK, **pirtobrutinib** binds non-covalently.[\[5\]](#) This reversible binding mode allows it to be effective against BTK enzymes that have acquired mutations at the C481 residue, a common mechanism of resistance to covalent inhibitors.[\[3\]](#)[\[5\]](#)

The BCR signaling pathway is essential for the proliferation, survival, and differentiation of B-cells. Upon antigen binding to the B-cell receptor, a cascade of downstream signaling events is

initiated, with BTK playing a pivotal role. By inhibiting BTK, **pirtobrutinib** effectively blocks this signaling cascade, leading to decreased B-cell proliferation and survival.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pirtobrutinib - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Pirtobrutinib | C22H21F4N5O3 | CID 129269915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pirtobrutinib: A Deep Dive into its Chemical Architecture and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8146385#chemical-structure-and-synthesis-of-pirtobrutinib>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)